Molecular Structure, Synthesis, and Pharmacological Applications of 1-[2-(3-Methoxyphenyl)ethyl]piperazine: A Comprehensive Technical Guide
Molecular Structure, Synthesis, and Pharmacological Applications of 1-[2-(3-Methoxyphenyl)ethyl]piperazine: A Comprehensive Technical Guide
Executive Summary
The compound 1-[2-(3-Methoxyphenyl)ethyl]piperazine (often referred to as 1-(3-methoxyphenethyl)piperazine) is a highly versatile arylalkylpiperazine scaffold. While rarely administered as a standalone therapeutic, it serves as a critical synthetic precursor in neuropharmacology. By functionalizing the secondary amine of its piperazine ring, researchers generate potent, highly selective ligands for central nervous system (CNS) targets, most notably the Sigma-1 (σ1) receptor , as well as serotonin (5-HT) and dopamine transporters [1, 3].
This technical guide deconstructs the physicochemical properties of this scaffold, details a self-validating synthesis protocol, and explores the causality behind its pharmacological derivatives—specifically focusing on its role in modulating psychostimulant-induced hyperactivity.
Molecular Structure and Physicochemical Properties
The structural architecture of 1-[2-(3-Methoxyphenyl)ethyl]piperazine is defined by three distinct pharmacophoric regions:
-
The Piperazine Ring: A conformationally flexible, basic moiety that dictates aqueous solubility and serves as the primary site for further N-alkylation.
-
The Ethyl Linker: Provides the optimal spatial distance (two carbons) between the basic nitrogen and the aromatic system, a critical requirement for fitting into the hydrophobic pocket of sigma and monoamine receptors.
-
The 3-Methoxyphenyl Group: The meta-methoxy substitution acts as a hydrogen bond acceptor. Crucially, the meta positioning (as opposed to para or ortho) alters the electronic distribution and steric bulk, which has been shown to confer unique biphasic pharmacological properties in downstream derivatives [3].
Table 1: Key Physicochemical Data
| Property | Value / Description |
| Chemical Name | 1-[2-(3-Methoxyphenyl)ethyl]piperazine |
| CAS Registry Number | 96622-80-9 (Free Base) / 1266690-92-9 (Dihydrochloride) |
| Molecular Formula | C13H20N2O |
| Molecular Weight | 220.31 g/mol (Free Base) |
| Physical State | Viscous pale-yellow oil (Free Base) / White powder (Salt) |
| Solubility | Soluble in DCM, Methanol, DMSO; Salt is water-soluble |
Chemical Synthesis: Causality & Protocols
The most robust method for synthesizing 1-[2-(3-Methoxyphenyl)ethyl]piperazine is the nucleophilic aliphatic substitution (S_N2) of 3-methoxyphenethyl bromide with piperazine [2].
The Causality of Experimental Design
-
Why use a massive excess of piperazine? Piperazine contains two identical secondary amines. If a 1:1 stoichiometric ratio is used, the newly formed mono-alkylated product can undergo a second alkylation, yielding an unwanted symmetrical bis-alkylated byproduct. By using a 5-to-10-fold molar excess of piperazine, the reaction kinetics statistically favor collisions between the alkyl halide and unreacted piperazine, suppressing over-alkylation.
-
Why use Potassium Carbonate (K₂CO₃)? As the S_N2 reaction proceeds, hydrobromic acid (HBr) is generated. K₂CO₃ acts as a mild, non-nucleophilic acid scavenger, neutralizing the HBr to prevent the protonation of piperazine, which would otherwise halt the reaction.
Step-by-Step Synthesis Protocol
Step 1: Reaction Setup
-
Dissolve 1.0 equivalent of 3-methoxyphenethyl bromide in anhydrous Tetrahydrofuran (THF) or Acetonitrile.
-
Add 5.0 equivalents of anhydrous piperazine and 2.0 equivalents of finely powdered K₂CO₃.
-
Equip the round-bottom flask with a reflux condenser and a drying tube to exclude moisture.
Step 2: Reflux and Monitoring
-
Heat the mixture to reflux (approx. 65°C for THF or 82°C for Acetonitrile) under continuous magnetic stirring for 12–16 hours.
-
Self-Validation: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a mobile phase of DCM:MeOH:NH₄OH (90:9:1). The disappearance of the high-Rf starting material and the appearance of a ninhydrin-active, lower-Rf spot confirms conversion.
Step 3: Work-up and Extraction
-
Cool the mixture to room temperature and filter off the inorganic salts (KBr and unreacted K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove the solvent and the bulk of the excess, volatile piperazine.
-
Dissolve the residue in dichloromethane (DCM) and wash with distilled water. The mono-alkylated product remains in the organic layer, while residual piperazine partitions into the aqueous layer.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Step 4: Analytical Validation
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic piperazine ring protons (broad singlets/multiplets around δ 2.40–2.90 ppm), the ethyl linker triplets, and the distinct 3-methoxy singlet at δ 3.80 ppm.
-
LC-MS: Confirm the mass-to-charge ratio (m/z) peak at [M+H]⁺ = 221.1.
Synthesis workflow of 1-[2-(3-Methoxyphenyl)ethyl]piperazine via nucleophilic substitution.
Pharmacological Significance: The Sigma-1 Receptor Axis
The true value of 1-[2-(3-Methoxyphenyl)ethyl]piperazine lies in its capacity to be functionalized into high-affinity receptor ligands. When the secondary amine is alkylated with a phenylpropyl group, the resulting compound is YZ-185 (N-phenylpropyl-N′-(3-methoxyphenethyl)piperazine) [4].
Mechanism of Action
Sigma-1 (σ1) receptors are unique endoplasmic reticulum (ER)-resident chaperone proteins involved in cellular stress responses, neuroprotection, and the modulation of neurotransmitter release. Drugs of abuse, such as cocaine and methamphetamine, hijack these pathways to induce hyperactivity and conditioned place preference (CPP) [3, 4].
Derivatives built on the 3-methoxyphenethyl piperazine scaffold exhibit profound σ1 affinity. Interestingly, the meta-methoxy group imparts a unique biphasic behavioral profile:
-
At low doses (0.1 μmol/kg): YZ-185 acts as a behavioral agonist, enhancing cocaine-induced hyperactivity.
-
At high doses (31.6 μmol/kg): It acts as a potent σ1 antagonist, completely blocking the development of cocaine-conditioned place preference and attenuating hyperactivity without impairing baseline motor control [4].
Table 2: Binding Affinities of Key Piperazine Derivatives
| Compound | Structural Modification from Scaffold | σ1 Receptor Affinity (Ki) | σ2 Receptor Affinity (Ki) | Primary Behavioral Effect |
| YZ-185 | N-phenylpropyl addition | ~1.4 nM | ~10.2 nM | Biphasic modulation of cocaine hyperactivity |
| SA4503 | N-phenylpropyl + 4-methoxy addition (3,4-dimethoxy) | ~4.6 nM | ~1784 nM | Potent σ1 agonist, neuroprotective |
| YZ-067 | N-phenylpropyl (4-methoxy instead of 3-methoxy) | ~1.0 nM | >100 nM | Pure attenuation of cocaine hyperactivity |
Data synthesized from in vitro radioligand binding assays [3, 4].
Pharmacological pathway from the piperazine scaffold to biphasic Sigma-1 receptor modulation.
Conclusion & Future Perspectives
1-[2-(3-Methoxyphenyl)ethyl]piperazine is a foundational building block in modern medicinal chemistry. Its robust synthesis, driven by controlled nucleophilic substitution, yields a scaffold perfectly primed for exploring the spatial and electronic requirements of the Sigma-1 receptor binding pocket. As research into addiction therapies and neuroprotective agents accelerates, derivatives of this scaffold—leveraging the unique biphasic properties of the 3-methoxy substitution—will remain at the forefront of targeted CNS drug discovery.
References
-
National Institutes of Health (PMC). "N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors." PMC. Available at:[Link]
-
National Institutes of Health (PubMed). "Effects of N-phenylpropyl-N'-substituted piperazine sigma receptor ligands on cocaine-induced hyperactivity in mice." PubMed. Available at:[Link]
-
National Institutes of Health (PMC). "N-Phenylpropyl-N′-(3-methoxyphenethyl)piperazine (YZ-185) Attenuates the Conditioned-Rewarding Properties of Cocaine in Mice." PMC. Available at:[Link]
